molecular formula C12H16O3 B109867 5-(Benzyloxy)pentanoic acid CAS No. 64740-39-2

5-(Benzyloxy)pentanoic acid

Cat. No. B109867
CAS RN: 64740-39-2
M. Wt: 208.25 g/mol
InChI Key: MXXWSDBAURXMNQ-UHFFFAOYSA-N
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Patent
US08604069B2

Procedure details

δ-Valerolactone (50 g) and toluene (500 mL) were mixed. To the mixture were added potassium hydroxide (158 g) and benzyl bromide (178 mL). The mixture was stirred at 125° C. overnight. To the reaction mixture was added water (350 mL) at ice temperature. The organic layer was removed, and the aqueous layer was washed with tert-butyl methyl ether (150 mL×3). To the resulting aqueous layer were added concentrated hydrochloric acid (75 mL) and 6 N hydrochloric acid (40 mL) at ice temperature. The mixture was extracted with ethyl acetate (250 mL, 100 mL). The combined organic layer was washed with brine (100 mL), then dried over magnesium sulfate. The magnesium sulfate was filtered off and the filtrate was concentrated in vacuo to give the title compound (79.2 g) as a crude product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-:15].[K+].C(Br)C1C=CC=CC=1>O>[CH2:14]([O:15][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:6])=[O:7])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCCO1)=O
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
158 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
178 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 125° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
the aqueous layer was washed with tert-butyl methyl ether (150 mL×3)
ADDITION
Type
ADDITION
Details
To the resulting aqueous layer were added concentrated hydrochloric acid (75 mL) and 6 N hydrochloric acid (40 mL) at ice temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (250 mL, 100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 79.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.